molecular formula C15H12INO2 B5202287 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5202287
M. Wt: 365.16 g/mol
InChI Key: CITXLFQALSQCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as ITD, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and drug discovery.

Mechanism of Action

The mechanism of action of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and transcription. By inhibiting topoisomerase II, 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione disrupts DNA synthesis and induces apoptosis in cancer cells. Additionally, 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. Furthermore, 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione for lab experiments is its high potency and selectivity towards cancer cells. Furthermore, 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One potential direction is the development of novel derivatives of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione with improved solubility and efficacy. Furthermore, the use of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in combination with other anticancer agents may enhance its therapeutic potential. Additionally, the study of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in animal models of cancer may provide further insight into its efficacy and safety.

Synthesis Methods

The synthesis of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves a multistep process that includes the reaction of 2-iodobenzoic acid with 1,5-cyclooctadiene in the presence of palladium catalyst to form the intermediate product, followed by the reaction of the intermediate product with phthalic anhydride to obtain the final product. The synthesis of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been optimized to achieve high yields and purity.

Scientific Research Applications

4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. One of the most promising applications of 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is in cancer therapy. 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 4-(2-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

4-(2-iodophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2/c16-10-3-1-2-4-11(10)17-14(18)12-8-5-6-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITXLFQALSQCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-iodophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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